2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
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Overview
Description
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and an imidazoquinazolinone core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Condensation Reaction: The piperazine intermediate is then reacted with 3-bromopropionyl chloride to yield 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl bromide.
Cyclization: This intermediate undergoes cyclization with 2-mercaptoimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory therapies .
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various receptors or enzymes, such as G-protein coupled receptors (GPCRs) or kinases.
Pathways Involved: The compound could modulate signaling pathways involved in inflammation, apoptosis, or neuroprotection, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-fluorophenyl)piperazin-1-yl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one: Lacks the thioxo group, which may affect its reactivity and biological activity.
3-(4-(2-fluorophenyl)piperazin-1-yl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one: Similar structure but with different positioning of functional groups.
Uniqueness
The presence of both the thioxo group and the fluorophenyl-piperazine moiety in 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one makes it unique. This combination may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
CAS No. |
1042418-85-8 |
---|---|
Molecular Formula |
C23H22FN5O2S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22FN5O2S/c24-16-6-2-4-8-19(16)27-11-13-28(14-12-27)20(30)10-9-18-22(31)29-21(25-18)15-5-1-3-7-17(15)26-23(29)32/h1-8,18,25H,9-14H2 |
InChI Key |
KGIOHIIBHDOIIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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